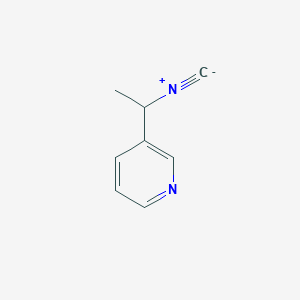
3-(1-Isocyanoethyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Isocyanoethyl)pyridine is a chemical compound characterized by the presence of an isocyano group attached to an ethyl chain, which is further connected to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Isocyanoethyl)pyridine typically involves the reaction of pyridine derivatives with isocyanides. One common method includes the use of palladium-catalyzed cross-coupling reactions, where pyridine substrates are reacted with isocyanide reagents under controlled conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently .
Análisis De Reacciones Químicas
Types of Reactions: 3-(1-Isocyanoethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases are employed under specific conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of substituted pyridine derivatives .
Aplicaciones Científicas De Investigación
3-(1-Isocyanoethyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Medicine: Research is ongoing to explore its use in drug development and as a potential therapeutic agent.
Industry: It finds applications in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(1-Isocyanoethyl)pyridine involves its interaction with specific molecular targets and pathways. The isocyano group can form strong bonds with metal ions, making it useful in coordination chemistry. Additionally, its interactions with biological molecules can lead to various biochemical effects, such as enzyme inhibition or activation .
Comparación Con Compuestos Similares
Pyridine: A basic heterocyclic aromatic organic compound.
2-Pyridone: Known for its applications in biology and chemistry.
3-Cyanopyridine: Used in the synthesis of pharmaceuticals and agrochemicals
Uniqueness: Its ability to participate in diverse chemical reactions and its potential biological activities make it a compound of significant interest in various research fields .
Propiedades
Número CAS |
84952-90-9 |
|---|---|
Fórmula molecular |
C8H8N2 |
Peso molecular |
132.16 g/mol |
Nombre IUPAC |
3-(1-isocyanoethyl)pyridine |
InChI |
InChI=1S/C8H8N2/c1-7(9-2)8-4-3-5-10-6-8/h3-7H,1H3 |
Clave InChI |
HIJTVRSQLGCSTE-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CN=CC=C1)[N+]#[C-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



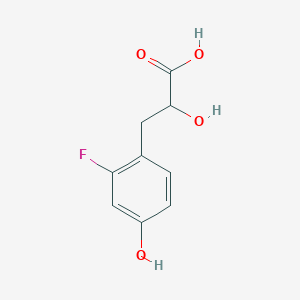



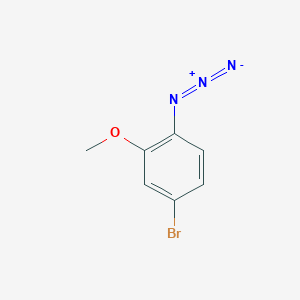

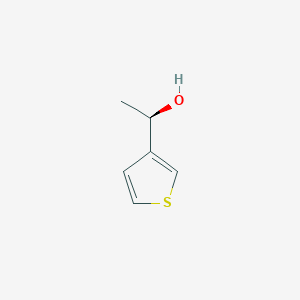
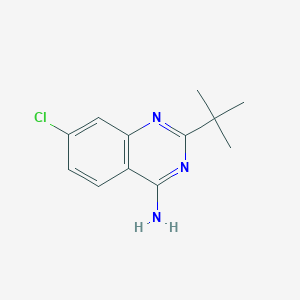
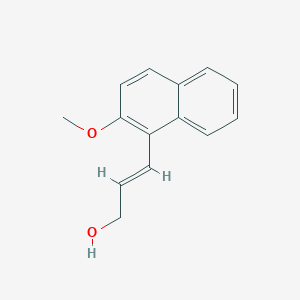
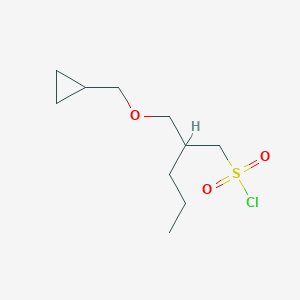
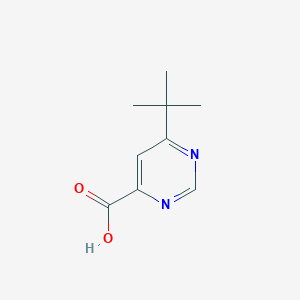
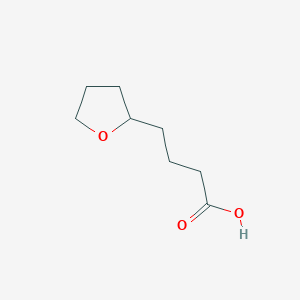
![Methyl 2-[3-(aminomethyl)cyclobutyl]acetate](/img/structure/B13614997.png)
